Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Overview
Description
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is an organic compound with the molecular formula C15H10ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro and cyano group on the phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-chloro-4-cyanophenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-cyanophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.
Reduction: Products include amines derived from the reduction of the cyano group.
Oxidation: Products include carboxylic acids and other oxidized derivatives of the benzoate moiety.
Scientific Research Applications
Methyl 3-(3-chloro-4-cyanophenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-cyanophenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Methyl 3-(3-chloro-4-cyanophenyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3-chloro-4-cyanophenyl)benzoate: Similar structure but with different substitution patterns on the phenyl ring.
Methyl 3-(4-cyanophenyl)benzoate: Lacks the chloro group, which can affect its reactivity and applications.
Methyl 3-(3-chlorophenyl)benzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl ring and a cyano group, which contribute to its reactivity and biological properties. The chemical structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . Derivatives of chlorinated benzoates have shown potential in inhibiting tumor growth by targeting specific enzymes critical for cancer cell proliferation. For example, studies have demonstrated that these compounds can inhibit key enzymes involved in metabolic pathways associated with cancer progression.
2. Neuroprotective Effects
Compounds with cyano groups are often investigated for their neuroprotective properties . This compound may interact with neuroreceptors or enzymes that modulate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit monoamine oxidases (MAO A and MAO B), which are important targets in the treatment of neurological disorders. Inhibitors of these enzymes can help regulate neurotransmitter levels, providing a basis for developing antidepressants .
The mechanism of action for this compound involves interactions with various biological targets, including:
- Enzymes : The compound may act as a reversible inhibitor, modulating enzyme activity through competitive binding to active sites.
- Receptors : It could influence receptor signaling pathways, leading to physiological changes relevant to its therapeutic effects .
Case Studies
- Anticancer Activity : A study on chlorinated benzoates showed that specific substitutions on the phenyl ring enhance anticancer activity by increasing binding affinity to target enzymes involved in cell cycle regulation.
- Neuroprotection : Investigations into cyano-substituted compounds revealed their potential in protecting neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Applications
This compound has applications across various fields:
- Agriculture : Potential use in developing herbicides or fungicides due to its biological activity against plant pathogens.
- Medicine : Exploration as a precursor in synthesizing pharmaceutical compounds targeting cancer and neurodegenerative diseases.
- Material Science : Utilized as a building block for synthesizing more complex organic molecules with desired properties .
Properties
IUPAC Name |
methyl 3-(3-chloro-4-cyanophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBDRJNLBHZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742766 | |
Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-44-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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